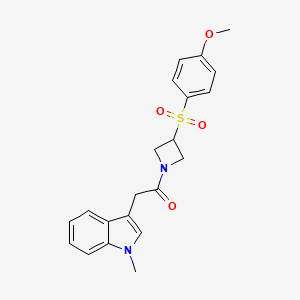

1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-22-12-15(19-5-3-4-6-20(19)22)11-21(24)23-13-18(14-23)28(25,26)17-9-7-16(27-2)8-10-17/h3-10,12,18H,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQYTUFMROTKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article details its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound features:

- An azetidine ring , which contributes to its chemical reactivity.

- A sulfonyl group that enhances solubility and biological interactions.

- An indole moiety , known for its role in various biological activities.

The molecular formula is with a molecular weight of approximately 346.40 g/mol.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly transpeptidases, which are crucial for bacterial cell wall synthesis. By binding to these enzymes, the compound disrupts the structural integrity of bacterial cells, leading to cell lysis and death.

Biological Activities

Preliminary research indicates that This compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Key areas for future investigation include:

- In vivo studies to assess therapeutic efficacy and safety.

- Mechanistic studies to clarify how structural features influence biological activity.

- Modification studies to enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its azetidine-sulfonyl and indole-ethanone architecture. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Sulfonyl Group

- The fluorine atom’s electronegativity may enhance metabolic stability compared to methoxy groups .

- 4-Bromophenyl analog (CAS 1705845-78-8, ):

The bromine atom introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility. This substitution is common in probes targeting hydrophobic enzyme pockets .

Heterocyclic Core Modifications

- Azetidine vs. Azetidine’s larger ring may better accommodate steric demands in receptor binding .

- Indole vs. Pyrrole: Pyrrole derivatives (e.g., ) exhibit lower cannabinoid receptor affinity than indole analogs due to reduced aromatic surface area and electronic differences . The 1-methylindole in the target compound likely enhances lipophilicity and π-π stacking interactions .

Ethanone-Linked Modifications

- JWH-201 (): This synthetic cannabinoid features a 4-methoxyphenyl-ethanone-indole structure but lacks the azetidine-sulfonyl group. Its high CB1/CB2 affinity underscores the importance of the methoxy group in receptor interactions, suggesting similar roles in the target compound .

- 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (): The absence of azetidine and methyl substitution on indole results in simpler pharmacokinetics but possibly weaker target engagement due to reduced steric complementarity .

Structure-Activity Relationship (SAR) Insights

- Side Chain Length and Rigidity: highlights that optimal cannabinoid activity requires 4–6 carbon side chains. The azetidine ring’s constrained geometry may mimic such chains, balancing rigidity and flexibility for receptor docking .

- Sulfonyl Group Role :

Sulfonyl groups improve solubility and hydrogen-bonding capacity. For example, in , sulfonyl-containing compounds showed enhanced stability in metabolic assays . - Indole Substitution :

1-Methylation on indole (as in the target compound) likely reduces oxidative metabolism at the N-position, improving bioavailability compared to unmethylated analogs (e.g., ) .

Table 1: Structural and Molecular Comparison

Preparation Methods

Sulfonylation of Azetidine

The azetidine ring undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions.

Procedure :

- Dissolve azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

- Add 4-methoxybenzenesulfonyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq).

- Stir at room temperature for 12 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Parameters :

Protection/Deprotection Strategies

To prevent side reactions during subsequent steps, the azetidine nitrogen may be protected with a tert-butoxycarbonyl (Boc) group. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM.

Synthesis of 2-(1-Methyl-1H-indol-3-yl)ethan-1-one

Friedel-Crafts Acylation

1-Methylindole undergoes Friedel-Crafts acylation with chloroacetyl chloride to introduce the ethanone moiety.

Procedure :

- Combine 1-methylindole (1.0 eq) and chloroacetyl chloride (1.5 eq) in anhydrous DCM.

- Add AlCl₃ (2.0 eq) gradually at 0°C.

- Stir at room temperature for 6 hours.

- Quench with aqueous NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).

Key Parameters :

Bromination of Ethanone

The α-position of the ethanone is brominated to generate 2-bromo-1-(1-methyl-1H-indol-3-yl)ethanone , a critical electrophile for subsequent coupling.

Procedure :

- Dissolve 2-(1-methylindol-3-yl)ethanone (1.0 eq) in acetic acid.

- Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

- Reflux for 3 hours.

- Isolate via filtration and wash with cold ethanol.

Coupling of Azetidine and Indole-Ethanone Fragments

Nucleophilic Substitution

The azetidine nitrogen attacks the α-bromo position of the ethanone-indole derivative in an Sₙ2 mechanism .

Procedure :

- Combine 3-((4-methoxyphenyl)sulfonyl)azetidine (1.0 eq) and 2-bromo-1-(1-methylindol-3-yl)ethanone (1.2 eq) in DMF.

- Add K₂CO₃ (2.0 eq) and heat at 60°C for 8 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/acetone 4:1).

Key Parameters :

Palladium-Catalyzed Amination (Alternative Route)

For substrates with steric hindrance, a Buchwald-Hartwig amination is employed.

Procedure :

- Mix 3-((4-methoxyphenyl)sulfonyl)azetidine (1.0 eq), 2-bromoethanone-indole (1.1 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%) in toluene.

- Add Cs₂CO₃ (2.0 eq) and reflux at 110°C for 12 hours.

- Filter through Celite and purify via HPLC.

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

- Palladium Catalysts : Pd(OAc)₂ with BINAP enhances coupling efficiency.

- Ligand Effects : Bulky ligands (XPhos) improve selectivity for secondary amines.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole-H), 7.82 (d, J = 8.8 Hz, 2H, sulfonyl-Ar), 6.97 (d, J = 8.8 Hz, 2H, sulfonyl-Ar), 4.35–4.20 (m, 4H, azetidine-CH₂), 3.87 (s, 3H, OCH₃), 3.76 (s, 3H, N-CH₃).

- ¹³C NMR : δ 195.2 (C=O), 163.1 (SO₂-Ar), 136.5 (indole-C3), 128.9–114.7 (aromatic carbons), 55.8 (OCH₃), 49.2 (azetidine-CH₂).

- HRMS : Calculated for C₂₁H₂₂N₂O₄S [M+H]⁺: 399.1378; Found: 399.1381.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

- X-ray Crystallography : Confirms sulfonyl group geometry and azetidine ring puckering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.